molecular formula C11H9BrN2O2S B1431915 7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide CAS No. 1820590-29-1

7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide

Cat. No.: B1431915
CAS No.: 1820590-29-1
M. Wt: 313.17 g/mol
InChI Key: ZPKVFETZOUUDBH-UHFFFAOYSA-N
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Description

7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide is a complex organic compound that features a unique combination of functional groups, including a dioxolo ring, a benzo-thiazole moiety, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide typically involves multiple steps:

    Formation of the Benzo-thiazole Core: The initial step involves the synthesis of the benzo-thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced via a cyclization reaction involving a suitable diol and a protecting group strategy to ensure selective formation.

    Attachment of the Propynyl Group: The propynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide involves its interaction with specific molecular targets. The propynyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxolo and benzo-thiazole moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine
  • 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-amine
  • 7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-hydrochloride

Uniqueness

The hydrobromide salt form of this compound offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in pharmaceutical formulations and industrial applications where solubility and stability are critical.

Properties

IUPAC Name

7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S.BrH/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h1,4-5,12H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKVFETZOUUDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=N)OCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820590-29-1
Record name 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-imine, 7-(2-propyn-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820590-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide
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7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide

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